Naphthalene-2,6-dicarbaldehyde

Fluorogenic derivatization Primary amine detection Analytical biochemistry

Naphthalene-2,6-dicarbaldehyde (2,6-NDA; CAS 5060-65-1; synonym 2,6-naphthalenedicarboxaldehyde) is an aromatic dialdehyde composed of a naphthalene core bearing two formyl groups at the 2- and 6-positions. This para-like substitution pattern confers a linear, centrosymmetric (C₂h) geometry that distinguishes it from all other naphthalene dicarbaldehyde regioisomers.

Molecular Formula C12H8O2
Molecular Weight 184.19g/mol
CAS No. 5060-65-1
Cat. No. B371514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2,6-dicarbaldehyde
CAS5060-65-1
Molecular FormulaC12H8O2
Molecular Weight184.19g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=O)C=C1C=O
InChIInChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H
InChIKeyIQDQMRZGMILNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,6-dicarbaldehyde (CAS 5060-65-1): A Linear, Para-Substituted Naphthalene Dialdehyde Building Block for Polymers, COFs, and Functional Materials


Naphthalene-2,6-dicarbaldehyde (2,6-NDA; CAS 5060-65-1; synonym 2,6-naphthalenedicarboxaldehyde) is an aromatic dialdehyde composed of a naphthalene core bearing two formyl groups at the 2- and 6-positions . This para-like substitution pattern confers a linear, centrosymmetric (C₂h) geometry that distinguishes it from all other naphthalene dicarbaldehyde regioisomers. The compound is a pale yellow to white crystalline solid with a melting point of 176 °C, a boiling point of 373.6 °C (predicted), a density of 1.254 g/cm³, and a LogP of 2.46 [1]. It is soluble in DMF, ethanol, acetone, and dichloromethane but insoluble in water, and is typically stored under inert atmosphere at 2–8 °C [1]. The 2,6-disubstitution pattern is critical for procurement decisions: it enables linear polycondensation and imine-linked framework construction but renders the compound chemically incompatible with the ortho-dialdehyde-specific fluorogenic derivatization chemistry that defines the widely used analytical reagent naphthalene-2,3-dicarboxaldehyde (2,3-NDA).

Why Naphthalene-2,6-dicarbaldehyde Cannot Be Replaced by Other Naphthalene Dicarbaldehyde Isomers or Simple Benzene Dialdehydes


The position of the aldehyde groups on the naphthalene ring governs both the reaction chemistry and the architectural outcome of the derived materials. The ortho relationship in 2,3-NDA (CAS 7149-49-7) is a strict structural prerequisite for the nucleophile-assisted cyclization with primary amines that forms fluorescent 1-cyanobenz[f]isoindole (CBI) adducts—the basis of one of the most widely adopted fluorogenic derivatization methods in bioanalysis [1][2]. Conversely, the para-like 2,6-substitution cannot undergo this cyclization and is therefore non-functional in that application. For materials synthesis, the linear geometry of 2,6-NDA produces rigid-rod polymers and crystalline 2D COFs, whereas the bent geometry of 1,5-NDA or the ortho arrangement of 2,3-NDA yields kinked or angular architectures that disrupt crystallinity, reduce porosity, and alter thermal behavior [3]. Compared with single-ring terephthalaldehyde (TA, CAS 623-27-0), the extended π-conjugation and higher rotational barrier of the naphthalene core in 2,6-NDA generate polymers and frameworks with systematically different optoelectronic properties, thermal stability, and inter-chain packing [3][4].

Quantitative Differentiation Evidence for Naphthalene-2,6-dicarbaldehyde: Head-to-Head and Cross-Study Comparator Data


Ortho vs. Para Dialdehyde Chemistry: 2,6-NDA Is Incompatible with the Classic NDA Fluorogenic Amine Derivatization (2,3-NDA Required)

Naphthalene-2,3-dicarboxaldehyde (2,3-NDA) reacts with primary amines in the presence of cyanide ion to form highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, a reaction that is mechanistically dependent on the ortho-dialdehyde geometry [1][2]. This chemistry has been validated for ultrasensitive bioanalysis, achieving a limit of detection (LOD) of approximately 2 × 10⁻¹² M for biogenic amines using a HeCd laser-induced fluorescence detector at 441.6 nm [3]. Naphthalene-2,6-dicarbaldehyde, bearing aldehyde groups at the 2- and 6-positions (para-like), lacks the ortho relationship and cannot undergo the requisite cyclization to form CBI adducts. No published report demonstrates successful fluorogenic amine derivatization using 2,6-NDA under the standard NDA/cyanide protocol. For users seeking the established NDA derivatization chemistry, procurement of 2,3-NDA (CAS 7149-49-7) is mandatory; 2,6-NDA is structurally incapable of serving this function.

Fluorogenic derivatization Primary amine detection Analytical biochemistry

Thermal Stability of 2,6-NDA-Derived Poly(azomethine)s: Glass-Transition Temperature of ~250 °C and Regenerable Polymerization

Fully aromatic poly(azomethine)s synthesized by polycondensation of 2,6-diaminonaphthalene with 2,6-diformylnaphthalene (2,6-NDA) in m-cresol achieved a reduced viscosity (ηred) of 0.35 dL/g, comparable to the ηred of 0.36 obtained when 2,6-diaminonaphthalene was polymerized with the single-ring analog terephthalaldehyde (TA) in HMPA/DMSO [1]. Thermal analysis of these naphthalene-based poly(azomethine)s revealed a glass-transition temperature (Tg) of approximately 250 °C, consistent with the high chain rigidity imparted by the naphthalene-2,6-diyl unit [1]. Furthermore, a unique second-stage polycondensation in polyphosphoric acid increased the reduced viscosities of the obtained polymers by a factor of 2–5× relative to the pristine polymers, demonstrating the regenerability of the polymerization system [1]. For comparison, poly(azomethine ether)s based on terephthalaldehyde and isophthaldehyde mixtures with flexible ether linkages typically display thermal stability up to ~400 °C but their Tg values are substantially lower due to the flexible ether spacers, and they do not exhibit the same regenerable polycondensation behavior [2].

Polyazomethine Thermally stable polymers Polycondensation

Bis(boranil) Fluorophores Derived from 1,5-Dihydroxy-2,6-NDA: Fluorescence Quantum Yields up to 83% with Red-Shifted Emission (λem 533–683 nm)

Ten bis(boranil) compounds were synthesized from 1,5-dihydroxynaphthalene-2,6-dicarboxaldehyde (a hydroxylated derivative of 2,6-NDA) via a simple one-pot condensation protocol [1]. Compared with simple (mono-nuclear) boranils bearing a single benzene or naphthalene ring, the naphthalene-2,6-diyl-bridged bis(boranils) exhibited significantly red-shifted absorption (λabs max = 495–590 nm) and emission (λem = 533–683 nm) bands, reaching fluorescence quantum yields (Φ) as high as 83% [1]. In contrast, classical simple boranils typically absorb below 450 nm and emit in the blue-to-green region with quantum yields rarely exceeding 50–60% [1]. Attachment of NO₂ (acceptor) and NEt₂ (donor) groups at opposite positions of the π-conjugated bis(boranil) scaffold produced an unprecedented push–pull architecture that is structurally enabled by the linear, centrosymmetric geometry of the 2,6-naphthalene platform [1].

Boranil fluorophores Red-light emission Push-pull chromophores

2D Covalent Organic Framework (Py-Np COF) from 2,6-NDA Enables Organic Spin Valve with Magnetoresistance of −26.5% at 30 K

An imine-linked 2D covalent organic framework, designated Py-Np COF, was synthesized by Schiff base condensation of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline with naphthalene-2,6-dicarbaldehyde [1]. The resulting crystalline COF powder was acid-exfoliated into large-area free-standing thin films and integrated into an organic spin valve (OSV) device with the configuration LSMO/Py-Np COF/Co/Au [1]. This device exhibited a remarkable negative magnetoresistance (MR) value of −26.5% at 30 K, representing the first demonstration of spin transport in a 2D COF material [1]. While COF-based spin valves made with other dialdehyde linkers (e.g., terephthalaldehyde-based COFs) had not been demonstrated in OSV configurations at the time of publication, the linear 2,6-naphthalene linker is explicitly credited with providing the π-conjugated pathway necessary for spin-polarized charge transport across the framework [1].

Covalent organic frameworks Organic spintronics Magnetoresistance

Physical Property Differentiation: Melting Point of 2,6-NDA (176 °C) vs. 2,3-NDA (131–133 °C) Affects Handling, Purification, and Storage Protocols

The melting point difference between naphthalene dicarbaldehyde regioisomers is substantial and practically relevant for procurement and laboratory handling. Naphthalene-2,6-dicarbaldehyde (2,6-NDA) melts at 176 °C , whereas its 2,3-disubstituted isomer (2,3-NDA, CAS 7149-49-7) melts at 131–133 °C (lit.) [1]. This ~43–45 °C difference in melting point reflects the distinct crystal packing imposed by the linear vs. angular molecular geometry. Both compounds have essentially identical molecular weight (184.19 g/mol), density (~1.254 g/cm³), and boiling point (~374–380 °C), making melting point one of the few rapid identity-confirmation metrics available to the end user. Additionally, 2,6-NDA typically appears as a white to pale yellow flocculent crystalline solid, whereas 2,3-NDA is commonly described as a yellow crystalline powder [1]. Both require storage under inert atmosphere at 2–8 °C [1]. For procurement specifications, the 176 °C melting point serves as a quality control benchmark that enables users to verify isomer identity and purity before committing the compound to multi-step synthetic sequences.

Physicochemical properties Isomer comparison Procurement specification

Procurement-Relevant Application Scenarios for Naphthalene-2,6-dicarbaldehyde Based on Quantitative Differentiation Evidence


Linear Poly(azomethine) and High-Tg Polymer Synthesis Requiring Regenerable Polycondensation

When the application demands wholly aromatic poly(azomethine)s with glass-transition temperatures near 250 °C and the unique ability to undergo a second-stage polycondensation that boosts molecular weight 2–5×, 2,6-NDA is the preferred dialdehyde monomer. As demonstrated by Miyaji et al., polymerizing 2,6-NDA with 2,6-diaminonaphthalene yields ηred = 0.35 dL/g in the first stage, which can be regenerated in polyphosphoric acid to substantially higher viscosities—a processing advantage not reported for terephthalaldehyde-based poly(azomethine)s [1]. 2,3-NDA cannot produce linear polymers due to its ortho geometry, and 1,5-NDA yields kinked architectures with altered thermal profiles [1].

2D Covalent Organic Framework (COF) Construction for Organic Spintronic and Optoelectronic Devices

For research groups fabricating imine-linked 2D COFs targeting organic spin valve devices, 2,6-NDA is a structurally validated dialdehyde linker. The Py-Np COF synthesized from 2,6-NDA and pyrene-1,3,6,8-tetrayltetraaniline has been exfoliated into free-standing thin films and integrated into an LSMO/COF/Co/Au spin valve, delivering a magnetoresistance of −26.5% at 30 K—the first and only reported COF-based organic spin valve [2]. The linear 2,6-naphthalene linkage is essential to the π-conjugated pathway enabling spin-polarized transport. Alternative dialdehydes such as 2,3-NDA or isophthalaldehyde would produce angular or kinked frameworks incompatible with long-range π-conjugation and crystalline order [2].

Synthesis of Red/NIR-Emitting Bis(boranil) Fluorophores with High Quantum Yields (Φ ≥ 80%)

When the synthetic target is a deep-red to NIR fluorescent small molecule with quantum yields approaching or exceeding 80%, the 1,5-dihydroxy derivative of 2,6-NDA provides a validated entry point. Urban et al. demonstrated that ten bis(boranils) synthesized from 1,5-dihydroxynaphthalene-2,6-dicarboxaldehyde achieve λem = 533–683 nm with Φ up to 83%, substantially outperforming simple boranils in both emission wavelength and quantum efficiency [3]. The linear 2,6-substitution pattern is structurally necessary for the centrosymmetric push–pull architecture that enables these photophysical properties. Users seeking blue-green emitters or lower quantum yields should consider simpler benzene-based boranil precursors; 2,6-NDA is specifically justified when red emission and high Φ are both required [3].

Isomer-Specific Procurement Where Ortho-Dialdehyde Chemistry Must Be Avoided (Non-Derivatization Applications)

In any workflow where the dialdehyde functional groups are intended for Schiff base condensation, aldol reaction, or metal coordination—but NOT for the ortho-specific NDA/cyanide fluorogenic derivatization of amines—2,6-NDA must be explicitly specified on the purchase order. Procurement of the incorrect isomer (2,3-NDA) would introduce an ortho-dialdehyde that can undergo unwanted cyclization side reactions with primary amines present in reaction mixtures, potentially consuming the aldehyde functionality and generating fluorescent CBI byproducts that interfere with spectroscopic monitoring [4][5]. The mp identity check (176 °C for 2,6-NDA vs. 131–133 °C for 2,3-NDA) should be used as a rapid incoming QC verification [6].

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